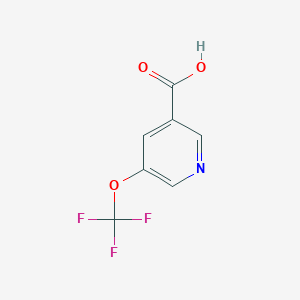

5-(Trifluoromethoxy)nicotinic acid

Descripción general

Descripción

5-(Trifluoromethoxy)nicotinic acid is a chemical compound characterized by the presence of a trifluoromethoxy group attached to the fifth position of a nicotinic acid ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One practical method involves the use of 3-bromo-5-trifluoromethoxypyridine as a synthon for palladium-catalyzed coupling reactions . The trifluoromethoxy group is remarkably stable against hydroiodic acid, which contrasts with the methoxy group .

Industrial Production Methods

Industrial production methods for 5-(Trifluoromethoxy)nicotinic acid are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of advanced fluorination techniques and efficient catalysts is crucial for industrial-scale production.

Análisis De Reacciones Químicas

Types of Reactions

5-(Trifluoromethoxy)nicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to introduce the trifluoromethoxy group.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to introduce the trifluoromethoxy group.

Hydroiodic Acid: Notably, the trifluoromethoxy group is stable against hydroiodic acid.

Major Products

The major products formed from these reactions include various trifluoromethoxy-substituted derivatives of nicotinic acid, such as nicotinic aldehyde and nicotinic alcohol .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-(Trifluoromethoxy)nicotinic acid serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its unique trifluoromethoxy group enhances the biological activity of derivatives, making it valuable in drug development.

Case Study: Lipid Metabolism Modulation

Research indicates that nicotinic acid and its derivatives can significantly influence lipid metabolism. A meta-analysis demonstrated that these compounds can reduce serum phosphorus concentrations and exhibit antilipemic effects, which are beneficial in managing dyslipidemia . This highlights the potential of this compound in developing therapies for cardiovascular diseases.

Table 1: Clinical Studies on Nicotinic Acid Derivatives

| Study | Focus | Outcome |

|---|---|---|

| Coronary Drug Project (1975) | Myocardial infarction | Reduction in total mortality with nicotinic acid treatment |

| Canner et al. (1986) | Long-term follow-up | Decreased mortality rates in patients treated with nicotinic acid |

| Carlson and Rosenhammer (1988) | Post-myocardial infarction | Significant reduction in total mortality with combined treatment |

Agrochemical Applications

One of the primary applications of this compound is in the agrochemical industry. It is utilized as a key intermediate in the synthesis of various pesticides and herbicides.

Case Study: Synthesis of Pesticides

The compound's ability to react with other chemicals allows it to serve as a building block for synthesizing active ingredients that control agricultural pests and diseases. Its effectiveness against insects, fungi, and bacteria has been documented, making it an essential component in crop protection strategies .

Table 2: Agrochemical Products Derived from this compound

| Product Type | Active Ingredient | Application |

|---|---|---|

| Insecticides | Various derivatives | Pest control in crops |

| Fungicides | Specific formulations | Disease management |

| Herbicides | Targeted compounds | Weed control |

Organic Synthesis and Chemical Reagents

This compound is also significant in organic chemistry as a versatile reagent. It can be transformed into various functionalized compounds, including amines, aldehydes, and acids.

Case Study: Synthesis of Functionalized Pyridines

Research has shown that this compound can be used to synthesize a range of pyridine derivatives through palladium-catalyzed coupling reactions. This versatility makes it an important tool for chemists looking to develop new materials or study biological systems .

Table 3: Reactions Involving this compound

| Reaction Type | Product Type | Methodology |

|---|---|---|

| Coupling | Functionalized pyridines | Palladium-catalyzed reactions |

| Substitution | Amines | Electrophilic substitution |

| Reduction | Alcohols | Reductive pathways |

Industrial Applications

Beyond pharmaceuticals and agrochemicals, this compound finds applications in industrial sectors such as textiles and coatings.

Case Study: Textile Industry

In textile manufacturing, this compound is used to produce synthetic fibers due to its reactivity and stability under various processing conditions. Its incorporation into fiber production enhances the properties of the final products, such as durability and resistance to environmental factors .

Mecanismo De Acción

The mechanism of action of 5-(Trifluoromethoxy)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethoxy group influences the compound’s electronic properties, enhancing its binding affinity to target molecules. This can lead to various biological effects, depending on the specific application.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(Trifluoromethyl)nicotinic acid

- 5-(Methoxy)nicotinic acid

- 5-(Chloromethoxy)nicotinic acid

Uniqueness

5-(Trifluoromethoxy)nicotinic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more stable and potentially more effective in various applications compared to its analogs .

Actividad Biológica

5-(Trifluoromethoxy)nicotinic acid is a derivative of nicotinic acid, notable for its trifluoromethoxy substituent, which enhances its biological activity and pharmacological potential. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets and its implications in therapeutic applications.

The trifluoromethoxy group significantly alters the physicochemical properties of nicotinic acid, increasing its lipophilicity and potentially enhancing membrane permeability. This modification allows for better bioavailability and interaction with biological systems.

Research indicates that this compound may modulate enzyme activities involved in critical metabolic pathways. Its interactions with specific molecular targets, such as receptors and enzymes, suggest a multifaceted role in influencing physiological processes.

Key Mechanisms:

- Enzyme Modulation : The compound may affect the activity of enzymes related to metabolic pathways, potentially influencing energy metabolism and cellular signaling.

- Receptor Interaction : It may interact with nicotinic acetylcholine receptors, which are crucial for neurotransmission and various physiological functions.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Case Studies and Research Findings

- Antimicrobial Properties : A study highlighted the compound's effectiveness against drug-resistant strains of bacteria, suggesting its utility in developing new antimicrobial agents. The trifluoromethoxy group enhances binding affinity to bacterial targets, improving efficacy against resistant strains .

- Neuroprotective Effects : Research has shown that derivatives of nicotinic acid can influence neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases. The interaction with nicotinic receptors may contribute to improved cognitive function and reduced neuroinflammation .

- Anti-inflammatory Activity : In vitro studies demonstrated that this compound could downregulate pro-inflammatory cytokines, indicating a potential role in treating inflammatory disorders .

Propiedades

IUPAC Name |

5-(trifluoromethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-1-4(6(12)13)2-11-3-5/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMNFJZPPOJEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060815-03-3 | |

| Record name | 5-(trifluoromethoxy)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.